molecular formula C13H14N4O3 B2680503 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide CAS No. 2097896-75-6

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Cat. No.: B2680503
CAS No.: 2097896-75-6
M. Wt: 274.28
InChI Key: CREHRAJYMBXIKJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a complex organic compound that features a benzodioxole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Acetamide Group: This step involves the reaction of the benzodioxole derivative with acetic anhydride or acetyl chloride.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Coupling of the Two Fragments: The final step involves coupling the benzodioxole-acetamide fragment with the triazole-ethyl fragment under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways involving benzodioxole and triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)acetamide
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is unique due to the presence of both benzodioxole and triazole rings, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(14-5-6-17-15-3-4-16-17)8-10-1-2-11-12(7-10)20-9-19-11/h1-4,7H,5-6,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREHRAJYMBXIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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